molecular formula C20H23N3O3 B2507233 1-Benzyl-3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]urea CAS No. 1206986-06-2

1-Benzyl-3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]urea

Cat. No.: B2507233
CAS No.: 1206986-06-2
M. Wt: 353.422
InChI Key: DSQUKDMTKFGPHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzyl group, a methoxy-substituted phenyl ring, and a piperidinone moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]urea typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-methoxy-4-(2-oxopiperidin-1-yl)aniline with benzyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the piperidinone moiety can be reduced to form a secondary alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 1-Benzyl-3-[3-hydroxy-4-(2-oxopiperidin-1-yl)phenyl]urea.

    Reduction: Formation of 1-Benzyl-3-[3-methoxy-4-(2-hydroxypiperidin-1-yl)phenyl]urea.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]urea: Unique due to its specific substitution pattern and functional groups.

    1-Benzyl-3-[3-methoxy-4-(2-hydroxypiperidin-1-yl)phenyl]urea: Similar structure but with a hydroxyl group instead of a carbonyl group.

    1-Benzyl-3-[3-methoxy-4-(2-aminopiperidin-1-yl)phenyl]urea: Contains an amino group in place of the carbonyl group.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and the development of new therapeutic agents.

Properties

IUPAC Name

1-benzyl-3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-26-18-13-16(10-11-17(18)23-12-6-5-9-19(23)24)22-20(25)21-14-15-7-3-2-4-8-15/h2-4,7-8,10-11,13H,5-6,9,12,14H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQUKDMTKFGPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)NCC2=CC=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.